![molecular formula C34H34N4O9S B2662337 6-(6-((1-(benzo[d][1,3]dioxol-5-ylamino)-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)hexanamide CAS No. 688061-42-9](/img/structure/B2662337.png)
6-(6-((1-(benzo[d][1,3]dioxol-5-ylamino)-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-((1-(benzo[d][1,3]dioxol-5-ylamino)-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)hexanamide is a useful research compound. Its molecular formula is C34H34N4O9S and its molecular weight is 674.73. The purity is usually 95%.
BenchChem offers high-quality 6-(6-((1-(benzo[d][1,3]dioxol-5-ylamino)-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-((1-(benzo[d][1,3]dioxol-5-ylamino)-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Quinazoline derivatives are synthesized through various chemical reactions, highlighting their versatility in chemical synthesis. For example, Chern et al. (1988) detailed a synthesis process involving reactions of anthranilamide with isocyanates to create 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, demonstrating the flexibility of quinazoline structures in chemical modifications (Chern et al., 1988). This adaptability suggests that the compound could be synthesized or modified through similar methodologies for specific scientific applications.
Biological Activities and Therapeutic Potential
The structural analogs of quinazoline have shown significant biological activities, which could reflect the potential uses of the compound in biomedical research. Wissner et al. (2005) synthesized a series of 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating the role of quinazoline derivatives in developing new therapeutic agents (Wissner et al., 2005). Such studies underscore the potential for similar compounds to be investigated for their efficacy in treating diseases through targeted molecular interactions.
Antimicrobial and Anticancer Applications
Quinazolinones and their derivatives have been explored for their antimicrobial and anticancer properties. Fawzy et al. (2012) synthesized new quinazolin-4(3H)-one derivatives and evaluated their antimicrobial activity, showing that certain compounds exhibited significant antibacterial and antifungal activity (Fawzy et al., 2012). Furthermore, El-hashash et al. (2018) explored the synthesis and anticancer activity of novel quinazolinone and benzamide derivatives, highlighting their potential as anticancer agents (El-hashash et al., 2018). These studies suggest that the compound could be relevant in the development of new treatments for infections and cancer, given its structural similarities to these active quinazolinone derivatives.
Propriétés
IUPAC Name |
6-[6-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O9S/c1-2-30(32(40)36-21-8-10-25-27(13-21)45-18-43-25)48-34-37-23-15-29-28(46-19-47-29)14-22(23)33(41)38(34)11-5-3-4-6-31(39)35-16-20-7-9-24-26(12-20)44-17-42-24/h7-10,12-15,30H,2-6,11,16-19H2,1H3,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXCSZKUKMOAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCCCC(=O)NCC6=CC7=C(C=C6)OCO7)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

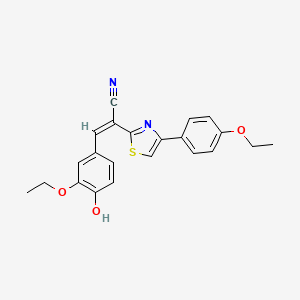
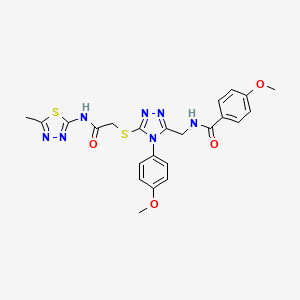

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)
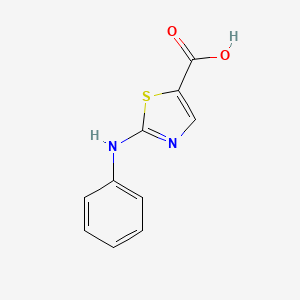
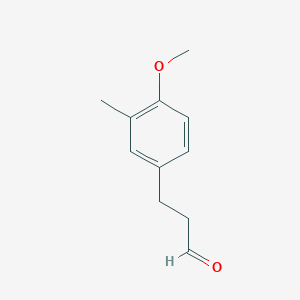
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)
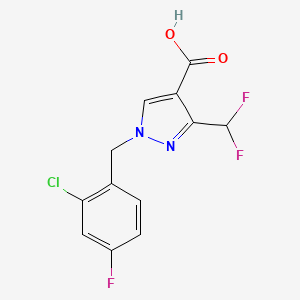
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)

![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)

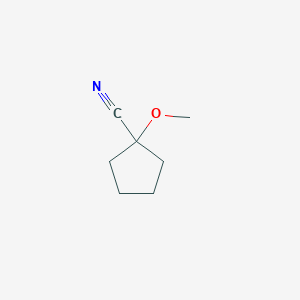
![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)